Rel-(4R,5R)-2,3,4,5-tetramethylcyclopent-2-en-1-one
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Overview
Description
Rel-(4R,5R)-2,3,4,5-tetramethylcyclopent-2-en-1-one is a cyclopentenone derivative characterized by its four methyl groups attached to the cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(4R,5R)-2,3,4,5-tetramethylcyclopent-2-en-1-one typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of a Diels-Alder reaction followed by selective hydrogenation and oxidation steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Rel-(4R,5R)-2,3,4,5-tetramethylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Rel-(4R,5R)-2,3,4,5-tetramethylcyclopent-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rel-(4R,5R)-2,3,4,5-tetramethylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.
Comparison with Similar Compounds
Rel-(4R,5R)-2,3,4,5-tetramethylcyclopent-2-en-1-one can be compared with other cyclopentenone derivatives, such as:
- Rel-(4R,5R)-5-(4-Chlorophenyl)-4-methyl-2-thiazolidinone
- Rel-(4R,5R)-5-Ethyl-4-hydroxy-2-pyrrolidinone
- Rel-(4R,5R,6S)-5,6-Difluoro-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl benzoate
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C9H14O |
---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(4R,5R)-2,3,4,5-tetramethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C9H14O/c1-5-6(2)8(4)9(10)7(5)3/h5,7H,1-4H3/t5-,7+/m0/s1 |
InChI Key |
ARUAYSANQMCCEN-CAHLUQPWSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](C(=O)C(=C1C)C)C |
Canonical SMILES |
CC1C(C(=O)C(=C1C)C)C |
Origin of Product |
United States |
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